molecular formula C12H8BrNO3 B3054678 2-(4-Bromophenoxy)nicotinic acid CAS No. 61532-37-4

2-(4-Bromophenoxy)nicotinic acid

Cat. No.: B3054678
CAS No.: 61532-37-4
M. Wt: 294.1 g/mol
InChI Key: DHOSUUBWSIKQJP-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)nicotinic acid is an organic compound with the molecular formula C12H8BrNO3 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is substituted by a 4-bromophenoxy group

Scientific Research Applications

2-(4-Bromophenoxy)nicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.

    Materials Science: The compound can be incorporated into polymers or used as a ligand in coordination chemistry to create novel materials with specific properties.

    Biological Studies: It may be used in studies investigating the biological activity of nicotinic acid derivatives.

Future Directions

While specific future directions for “2-(4-Bromophenoxy)nicotinic acid” were not found, research into nicotinic acid derivatives has shown promise. For example, a series of twelve acylhydrazones synthesized from nicotinic acid showed promising activity against Gram-positive bacteria . This suggests that “this compound” and other nicotinic acid derivatives could have potential applications in the prevention and treatment of infections caused by some pathogenic or opportunistic microorganisms .

Biochemical Analysis

Biochemical Properties

2-(4-Bromophenoxy)nicotinic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to form coordination compounds with metal ions such as nickel (II), where it acts as a bidentate ligand through the carbonyl oxygen atom and the amine nitrogen . These interactions can affect the structure and function of the enzymes and proteins involved, leading to changes in biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with cell surface receptors and intracellular signaling molecules, leading to alterations in gene expression and metabolic activity . These changes can impact cell growth, differentiation, and apoptosis, making this compound a valuable tool for studying cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action and its effects on biochemical pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to changes in its activity and effectiveness . Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function. These dosage-dependent effects are crucial for determining the optimal concentration for experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and conversion to other compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and biochemical pathways. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . These interactions can influence its accumulation and distribution, affecting its overall effectiveness in biochemical studies.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding how the compound exerts its effects at the cellular level and for designing experiments to study its activity in different cellular contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)nicotinic acid typically involves the following steps:

    Bromination: The starting material, phenol, is brominated to form 4-bromophenol.

    Etherification: 4-bromophenol is then reacted with 2-chloronicotinic acid in the presence of a base, such as potassium carbonate, to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenoxy)nicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used in substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 2-(4-aminophenoxy)nicotinic acid or 2-(4-thiophenoxy)nicotinic acid.

Comparison with Similar Compounds

  • 2-(4-Chlorophenoxy)nicotinic acid
  • 2-(4-Fluorophenoxy)nicotinic acid
  • 2-(4-Methylphenoxy)nicotinic acid

Comparison: 2-(4-Bromophenoxy)nicotinic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides different electronic and steric properties, potentially leading to distinct chemical behaviors and applications.

Properties

IUPAC Name

2-(4-bromophenoxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOSUUBWSIKQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80486080
Record name 2-(4-bromophenoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61532-37-4
Record name 2-(4-bromophenoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80486080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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